1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at the 1-position and a 4H-1,2,4-triazol-3-yl group at the amide nitrogen.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c21-13-5-9(14(22)18-15-16-8-17-19-15)7-20(13)10-1-2-11-12(6-10)24-4-3-23-11/h1-2,6,8-9H,3-5,7H2,(H2,16,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRHWAAXFBNGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a hybrid molecule that incorporates a benzodioxin moiety and a triazole ring. Its unique structure suggests potential biological activities that warrant exploration. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O4 |
| Molar Mass | 329.31 g/mol |
| CAS Number | 1050816-89-1 |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The triazole moiety has been associated with antifungal activity against a range of pathogens, including Candida and Aspergillus species. The compound's structure suggests it may inhibit fungal cell wall synthesis or disrupt membrane integrity.
Anticancer Properties
Studies have shown that derivatives of benzodioxin compounds can exhibit anticancer activity. For instance, compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The presence of the pyrrolidine and triazole rings in the compound suggests potential anti-inflammatory properties. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.
Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating strong antifungal potential compared to standard treatments.
Study 2: Anticancer Activity
In vitro tests on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
Study 3: Anti-inflammatory Mechanism
In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells.
Comparison with Similar Compounds
Key Observations :
- Triazole vs.
- Substituent Complexity : The acetamidophenyl-thiazole substituent in CAS 790237-66-0 introduces additional aromaticity and hydrogen-bonding sites, which could enhance selectivity for specific protein pockets .
- Lipophilicity : The benzodioxin moiety is conserved across all compounds, suggesting shared pharmacokinetic properties, such as blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
